1,5-Dimethylanthracene

Vue d'ensemble

Description

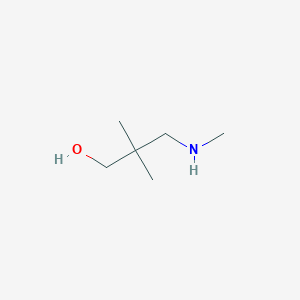

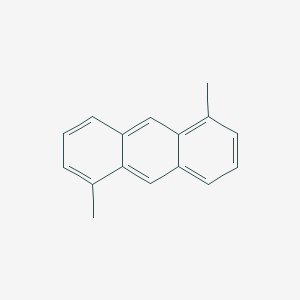

1,5-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an aromatic hydrocarbon consisting of three linearly fused benzene rings .

Synthesis Analysis

The synthesis of anthracene derivatives, including 1,5-Dimethylanthracene, has been extensively studied over the years . The synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

Molecular Structure Analysis

The molecular structure of 1,5-Dimethylanthracene consists of 16 carbon atoms and 14 hydrogen atoms . The InChI representation of its structure is InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 1,5-Dimethylanthracene are not detailed in the search results, anthracene derivatives have been the subject of research in several areas due to their interesting photophysical and photochemical properties .

Physical And Chemical Properties Analysis

1,5-Dimethylanthracene has a molecular weight of 206.28 g/mol . It has a complexity of 218 and a XLogP3 of 5.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 206.109550447 g/mol .

Applications De Recherche Scientifique

Excitation Relaxation Dynamics in Nanocavities : DMA forms a dimer in a gamma-cyclodextrin nanocavity in aqueous solutions, emitting excimer-like fluorescence. This study explored the electronic transitions and structural dynamics of DMA dimers in relation to dielectric constants and excitation relaxations, providing insights into molecular interactions in confined spaces (Sato et al., 2006).

Free-Radical Hydrogenation Mechanism : Research on the hydrogenation of 9,10-dimethylanthracene revealed a free-radical mechanism, important for understanding chemical reactions involving dimethylanthracene derivatives (Sweany et al., 1981).

Photoluminescence in Derivatives : Synthesis and crystal structure analysis of 2,6-dimethylanthracene and its derivatives demonstrated their photoluminescent properties, suggesting potential applications in materials science and optoelectronics (Gong et al., 2010).

Ozone Interaction and Monoözonide Structure : Studies on the interaction of dimethylanthracene with ozone, resulting in the formation of monoozonides, contribute to the understanding of chemical reactions of anthracene derivatives with ozone (Erickson et al., 1962).

Thermolysis in Complex Fossil Materials : Research into the thermolysis of multiply-methylated acenes, including dimethylanthracene, provides insights into the chemical properties of complex fossil materials, relevant for energy and materials science (Virk & Vlastnik, 1993).

Dynamic Diels–Alder Reactions : Studies on the dynamic Diels–Alder reactions of dimethylanthracene, particularly with cyano-functionalized dienophiles, have led to the development of reversible thermal switching of fluorescent properties, indicating potential applications in smart materials and sensors (Reutenauer et al., 2009).

Sorption and Spontaneous Ionization : Investigations into the sorption of dimethylanthracene on activated acid HZSM-5 zeolite and its spontaneous ionization yield provide valuable data for the study of molecular interactions with porous materials (Moissette et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

1,5-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXGHBYRZRBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448816 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethylanthracene | |

CAS RN |

15815-48-2 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.